molecular formula C17H19N3O3S B10872909 Ethyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Ethyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B10872909
M. Wt: 345.4 g/mol
InChI Key: DYOBJNRJKWETSR-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a synthetic small molecule featuring a benzoate ester core linked to a 4,6-dimethylpyrimidine ring via a sulfanylacetyl spacer. Its synthesis typically involves nucleophilic substitution reactions, as exemplified by the use of Na₂CO₃ and KI in dimethylsulfoxide (DMSO) to facilitate thioether bond formation . Structural characterization relies on advanced crystallographic tools such as SHELX and ORTEP for refinement and visualization .

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 4-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C17H19N3O3S/c1-4-23-16(22)13-5-7-14(8-6-13)20-15(21)10-24-17-18-11(2)9-12(3)19-17/h5-9H,4,10H2,1-3H3,(H,20,21)

InChI Key

DYOBJNRJKWETSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Ethyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}amino)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The thioacetyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π interactions with receptor sites, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine-containing benzoate derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Substituents on Pyrimidine Ring Molecular Weight (g/mol) XLogP3 Biological Activity Synthesis Method Reference
Ethyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate (Target) 4,6-dimethyl ~407.5* ~3.5* Dual Sirt2/HDAC6 inhibition Nucleophilic substitution
Ethyl 4-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamido}benzoate 4-hydroxy, 6-propyl ~409.5* ~2.8* Not reported (potential solubility enhancement) Similar SN2 reaction
Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate Thieno[3,2-d]pyrimidinone fused ring, 3-phenyl 467.6 3.8 Unknown (structural rigidity may enhance binding) Multi-step, including cyclization
Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate Thieno[3,2-d]pyrimidinone fused ring, 4-methylphenyl 481.6 4.2 Unknown (increased lipophilicity) Multi-step, similar to above
Compound 36 (Triazole-linked derivative) Triazole spacer, pyrimidine with 4,6-dimethyl ~600* ~4.0* Enhanced selectivity for HDAC6 Click chemistry (CuAAC reaction)

Note: Values marked with () are estimated based on structural analogs due to incomplete data in evidence.*

Key Comparative Insights

Structural Modifications and Biological Activity The 4,6-dimethylpyrimidine moiety in the target compound confers moderate lipophilicity (XLogP3 ~3.5), balancing membrane permeability and solubility. In contrast, the 4-hydroxy-6-propyl analog () likely exhibits higher aqueous solubility due to the polar hydroxy group but reduced cell permeability . Triazole-linked derivatives () demonstrate how spacer groups influence selectivity; the triazole moiety in Compound 36 enhances HDAC6 specificity, likely due to steric and electronic effects .

Synthetic Approaches The target compound and its 4-hydroxy-6-propyl analog () are synthesized via nucleophilic substitution, whereas thieno-pyrimidinone derivatives require multi-step cyclization reactions . Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition in ) enables modular synthesis of triazole-containing analogs, offering scalability and regioselectivity advantages .

Physicochemical Properties Lipophilicity: Thieno-pyrimidinone derivatives (XLogP3 3.8–4.2) are more lipophilic than the target compound, suggesting stronger membrane penetration but higher risk of off-target interactions . Molecular Weight: Fused-ring systems exceed 450 g/mol, approaching the "Rule of Five" limits for drug-likeness, whereas the target compound (~407 g/mol) remains within favorable ranges .

Computational and Crystallographic Tools

  • Structural validation of these compounds relies on software such as SHELXL (for refinement) and ORTEP-3 (for visualization), ensuring accurate determination of bond lengths and angles .
  • WinGX integrates these tools into a cohesive workflow, facilitating rapid analysis of crystallographic data .

Implications for Drug Design

  • Substituent Optimization : The 4,6-dimethyl group in the target compound strikes a balance between activity and pharmacokinetics. Introducing polar groups (e.g., hydroxy) may improve solubility but require prodrug strategies.
  • Fused-Ring Systems : While enhancing binding affinity, their increased molecular weight and logP necessitate careful evaluation of bioavailability.
  • Synthetic Flexibility : Click chemistry offers a versatile platform for generating diverse analogs with tailored biological profiles.

Biological Activity

Ethyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its significance.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol
  • CAS Number : 1038753-19-3

This compound features a unique structure that combines functional groups characteristic of pyrimidine derivatives, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrimidine Core : The initial step involves the synthesis of the pyrimidine structure through condensation reactions.
  • Introduction of the Sulfanyl Group : A nucleophilic substitution reaction introduces the sulfanyl group.
  • Acetylation : The acetyl group is added using acetic anhydride or acetyl chloride.
  • Final Coupling : The final product is obtained by coupling with ethyl 4-amino benzoate under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, potentially leading to therapeutic effects.
  • Protein Interactions : Studies suggest that this compound may modulate protein interactions, influencing cellular signaling pathways and gene expression.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antioxidant Activity

The compound's antioxidant potential has also been evaluated through assays measuring its ability to scavenge free radicals. It demonstrated significant activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals, indicating its potential use in preventing oxidative stress-related diseases .

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study investigated the effects of this compound on various cancer cell lines.
    • Results showed a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 25 µM and 30 µM respectively.
  • Neuroprotective Effects :
    • Another study assessed the neuroprotective effects of this compound in a model of neurodegeneration.
    • Treatment with this compound resulted in decreased neuronal apoptosis and improved cognitive function in animal models .

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